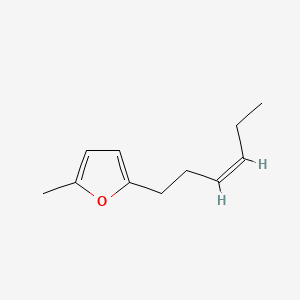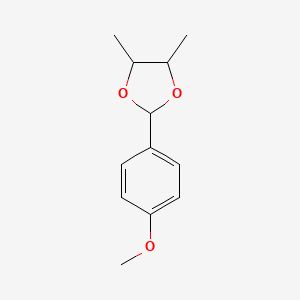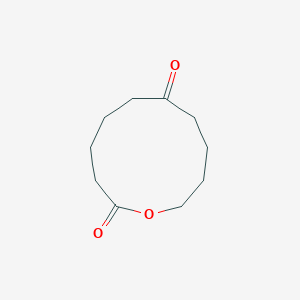
1,4-Bis(2,4,6-trimethylphenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2,4,6-trimethylphenyl)butan-1-one is an organic compound with the molecular formula C22H28O It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a butan-1-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,4,6-trimethylphenyl)butan-1-one typically involves the reaction of 2,4,6-trimethylbenzaldehyde with a suitable butanone derivative under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure the desired product is obtained with minimal by-products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
1,4-Bis(2,4,6-trimethylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under specific conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,4-Bis(2,4,6-trimethylphenyl)butan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications explores its use as a precursor for drug development and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 1,4-Bis(2,4,6-trimethylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and ketone group enable it to participate in various chemical and biological processes. These interactions can influence enzyme activity, receptor binding, and other cellular functions, making it a versatile tool in research .
類似化合物との比較
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene: This compound shares similar aromatic ring structures but differs in its imidazole core.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Similar aromatic features with a different ionic structure.
Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I): Contains similar aromatic rings but includes a gold(I) center.
Uniqueness
1,4-Bis(2,4,6-trimethylphenyl)butan-1-one is unique due to its butan-1-one backbone, which distinguishes it from other compounds with similar aromatic structures.
特性
CAS番号 |
5349-94-0 |
|---|---|
分子式 |
C22H28O |
分子量 |
308.5 g/mol |
IUPAC名 |
1,4-bis(2,4,6-trimethylphenyl)butan-1-one |
InChI |
InChI=1S/C22H28O/c1-14-10-16(3)20(17(4)11-14)8-7-9-21(23)22-18(5)12-15(2)13-19(22)6/h10-13H,7-9H2,1-6H3 |
InChIキー |
NUGQAYQQTZJDJW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)CCCC(=O)C2=C(C=C(C=C2C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)
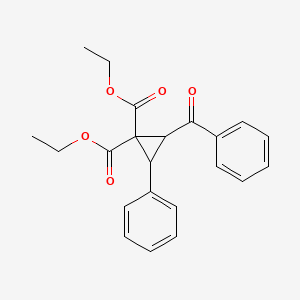
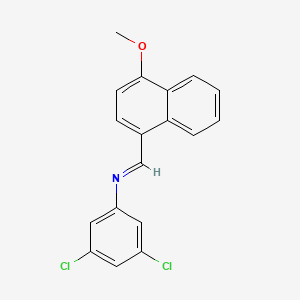

![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)


![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)

![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
